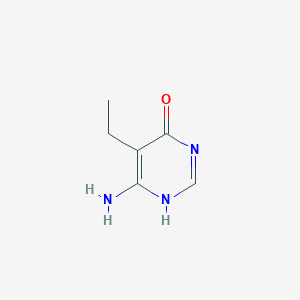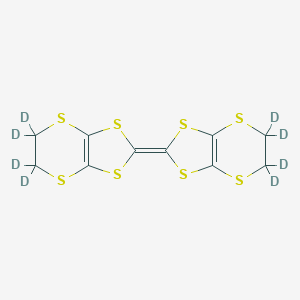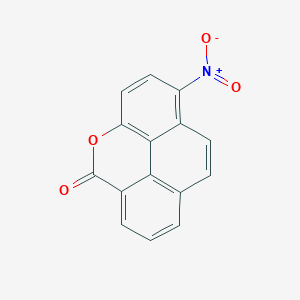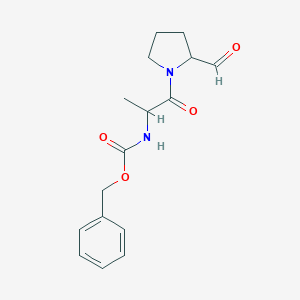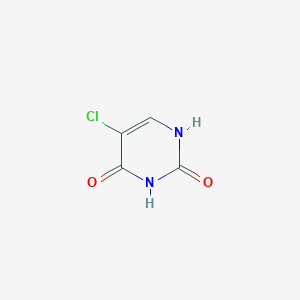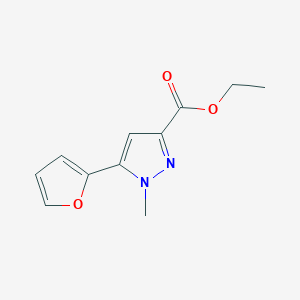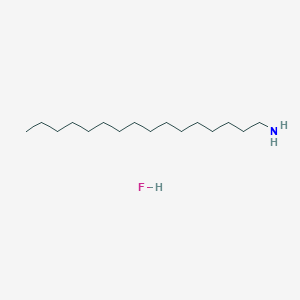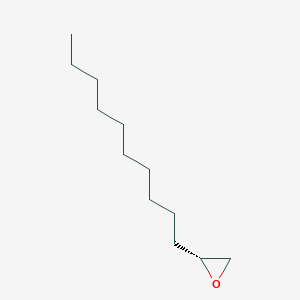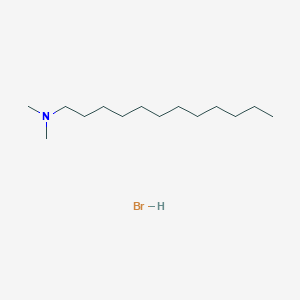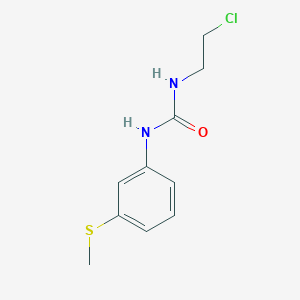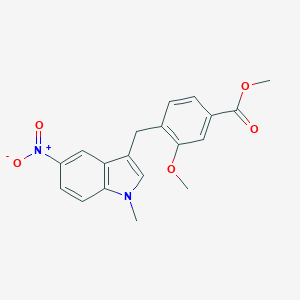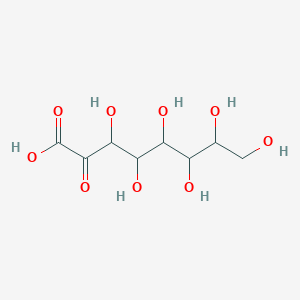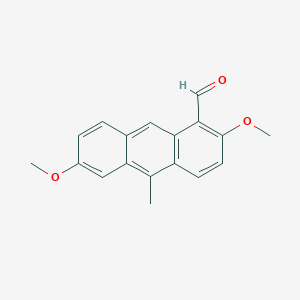
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde, also known as DMAC, is a chemical compound that belongs to the family of anthracenecarbaldehydes. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The exact mechanism of action of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is not fully understood. However, it is believed that 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
生化和生理效应
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde can induce oxidative stress in cancer cells, leading to DNA damage and cell death. 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in the regulation of cell growth and proliferation. In vivo studies have demonstrated that 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde can inhibit tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
The use of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde in lab experiments offers several advantages and limitations. One advantage is that 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is a highly potent and selective antitumor agent, making it a valuable tool for studying the mechanisms of cancer cell death and proliferation. However, 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is also a highly reactive compound that requires careful handling and storage to ensure its stability and purity. Additionally, 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is not readily available commercially, making it difficult and expensive to obtain for research purposes.
未来方向
There are several future directions for research on 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde. One direction is to investigate the potential use of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde as a fluorescent probe for the detection of biomolecules in living cells and tissues. Another direction is to explore the use of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde as a building block for the synthesis of novel organic materials with unique properties and applications. Additionally, further studies are needed to elucidate the exact mechanism of action of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde and to optimize its synthesis and purification methods for use in scientific research.
合成方法
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde can be synthesized through a multistep process that involves the reaction of 2,6-dimethoxyaniline with 1-bromo-10-methylanthracene in the presence of a palladium catalyst. The resulting product is then oxidized using potassium permanganate to yield 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde with a high yield and purity. The synthesis of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has been shown to exhibit potent antitumor activity against several types of cancer cells, including breast, lung, and colon cancer. 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has also been investigated for its potential use as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids. Additionally, 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has been used as a building block for the synthesis of novel organic materials, such as polymers and dendrimers.
属性
CAS 编号 |
110038-62-5 |
|---|---|
产品名称 |
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde |
分子式 |
C18H16O3 |
分子量 |
280.3 g/mol |
IUPAC 名称 |
2,6-dimethoxy-10-methylanthracene-1-carbaldehyde |
InChI |
InChI=1S/C18H16O3/c1-11-14-6-7-18(21-3)17(10-19)16(14)8-12-4-5-13(20-2)9-15(11)12/h4-10H,1-3H3 |
InChI 键 |
NWEHWMKEOJZJGD-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC |
规范 SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC |
同义词 |
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



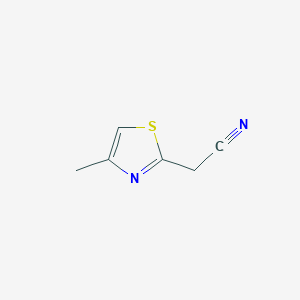
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
